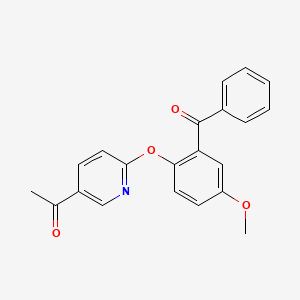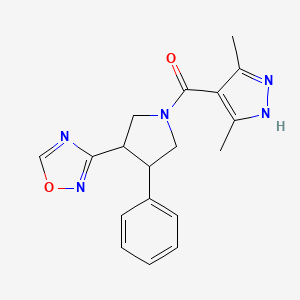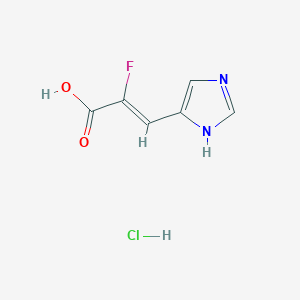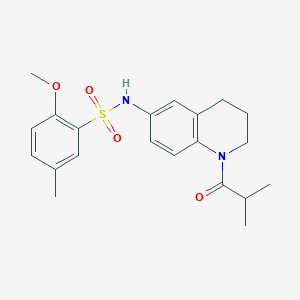
5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is a chemical compound with the molecular formula C21H17NO4 . It has a molecular weight of 347.37 .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Applications in Polymer and Material Science
Functional Polymers through Thiol-Ene Coupling : The compound 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine and related structures like benzoyl thioesters have been utilized in the synthesis of functional polymers. The study by David and Kornfield (2008) involved grafting various side groups like pyridine onto polymers via thiol-ene addition, yielding functional polymers with diverse properties (David & Kornfield, 2008).
Polymer Solar Cells : Pyridine derivatives, due to their unique properties, have been incorporated into alcohol-soluble conjugated polymers used as cathode interfacial layers for polymer solar cells, showing promising results in enhancing the efficiency of these cells (Chen et al., 2017).
Synthesis and Molecular Studies
Synthesis of Novel Pyridine Derivatives : New pyridine and fused pyridine derivatives were synthesized, starting from pyridine structures. These compounds were evaluated for antimicrobial and antioxidant activity, showing the versatility of pyridine derivatives in chemical synthesis and potential medicinal applications (Flefel et al., 2018).
Chemical Transformations and Applications : Pyridine derivatives have been involved in various chemical transformations, such as the ring transformations from pyrimidine to pyridine and benzene derivatives, demonstrating the compound's potential in synthetic organic chemistry (Barczyński & Plas, 2010).
Biological and Medicinal Applications
Insecticidal Activities : Pyridine derivatives have been tested for their bioactivity, particularly as insecticides. The study revealed that some derivatives possess moderate to strong aphidicidal activities, showcasing their potential in agricultural applications (Bakhite et al., 2014).
DNA Binding and Cytotoxic Activities : The oxidovanadium(V) complexes with pyridine residues have been synthesized and thoroughly characterized. These complexes were found to have DNA binding propensity and demonstrated photo-induced DNA cleavage activities as well as cytotoxicity against certain cancer cell lines, indicating their potential in therapeutic applications (Dash et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[6-(2-benzoyl-4-methoxyphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-14(23)16-8-11-20(22-13-16)26-19-10-9-17(25-2)12-18(19)21(24)15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRTZXRZVJWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)
![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)
![N-(2,3-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2627539.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2627543.png)


![[4-(3-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2627548.png)

![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)
![6-(4-Chlorophenyl)-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2627551.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)
